3-Ethoxy-6,7-dimethoxy-phthalide
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Overview
Description
3-Ethoxy-6,7-dimethoxy-phthalide is a chemical compound belonging to the phthalide family. Phthalides are a relatively small group of natural compounds found in several plant families, fungi, and liverworts. They are known for their bioactive properties and have been traditionally used in medicinal practices across Asia, Europe, and North America .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6,7-dimethoxy-phthalide typically involves the condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis. This method yields 3-substituted phthalides in an overall yield of 44% over four steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step organic synthesis, utilizing common reagents and conditions suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-6,7-dimethoxy-phthalide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions on the phthalide ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted phthalides, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
3-Ethoxy-6,7-dimethoxy-phthalide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of biologically active natural products.
Biology: Studied for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications in traditional and modern medicine.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-6,7-dimethoxy-phthalide involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes through its bioactive constituents. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
- 3-Butylidene-7-hydroxy-phthalide
- 3-Butylidene-5-hydroxy-phthalide
- Senkyunolide C
- Senkyunolide H
Uniqueness: 3-Ethoxy-6,7-dimethoxy-phthalide is unique due to its specific ethoxy and dimethoxy substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethoxy-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-16-12-7-5-6-8(14-2)10(15-3)9(7)11(13)17-12/h5-6,12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJHDGSNJNFFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2=C(C(=C(C=C2)OC)OC)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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